Technical Monograph: Physicochemical Profiling of (S)-(-)-Lactic Acid Benzyl Ester
Technical Monograph: Physicochemical Profiling of (S)-(-)-Lactic Acid Benzyl Ester
[1]
Executive Summary
(S)-(-)-Lactic acid benzyl ester (CAS 56777-24-3) represents a critical chiral building block in asymmetric synthesis and pharmaceutical development.[1][2] Distinguished by its specific stereochemical configuration, it serves as a high-purity intermediate for the synthesis of optically active therapeutic agents, including protease inhibitors and coumarin-based derivatives.[1] This guide provides a rigorous technical analysis of its physicochemical properties, spectroscopic signature, and required handling protocols to maintain stereochemical integrity.[1]
Molecular Identity & Stereochemistry[1]
The efficacy of (S)-(-)-lactic acid benzyl ester in drug development hinges on its enantiomeric purity.[1][2] Unlike its racemic counterpart, the (S)-enantiomer possesses a specific spatial arrangement at the C2 chiral center, which dictates its reactivity in stereoselective nucleophilic substitutions.[1]
| Attribute | Specification |
| IUPAC Name | Benzyl (2S)-2-hydroxypropanoate |
| CAS Number | 56777-24-3 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Chiral Center | C2 (S-configuration) |
| SMILES | CC(=O)OCc1ccccc1 |
Stereochemical Criticality: The (S)-configuration is defined by the hydroxyl group's position.[1] Inversion of this center during synthesis or storage (via racemization mechanisms such as base-catalyzed enolization) renders the compound useless for chiral pool synthesis.[1]
Physical Constants & Thermodynamics
The following data represents a consensus of authoritative measurements. Researchers must note the phase behavior; with a melting point near 17°C, the compound may exist as a supercooled liquid or a solid depending on ambient laboratory conditions.[1]
Table 1: Physicochemical Properties Profile[1][2][3]
| Property | Value / Range | Condition / Note |
| Physical State | Liquid or Low-Melting Solid | Ambient Temp (20-25°C) |
| Melting Point | 17 °C | Solidification may occur in cold storage |
| Boiling Point | 105 – 109 °C | @ 0.1 mmHg (High Vacuum) |
| Boiling Point | 140 – 142 °C | @ 14 mmHg |
| Density | 1.120 – 1.125 g/mL | @ 25 °C |
| Refractive Index ( | 1.511 – 1.513 | Indicates aromatic functionality |
| Flash Point | > 110 °C (230 °F) | Closed Cup |
| Solubility | Miscible in Alcohols, Acetone | Immiscible in Water |
Optical Rotation & Solvent Dependence
The specific rotation
Technical Insight: The variation in rotation values between solvents arises from hydrogen bonding interactions between the solvent and the hydroxyl group of the lactate, which subtly alters the conformational population of the molecule in solution.[1] Acetone is the preferred solvent for standardized QC due to higher sensitivity and consistency in literature.[1]
Spectroscopic Characterization
To validate identity beyond simple physical constants, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance (NMR)[1][6][12]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.30–7.40 (m, 5H, Ar-H ): Characteristic aromatic multiplet.[1]
- 5.20 (s or ABq, 2H, Ph-CH ₂-O): Benzylic protons.[1]
- 4.30 (q, 1H, CH -OH): Quartet coupled to the methyl group.[1]
- 1.45 (d, 3H, CH ₃): Doublet characteristic of the lactate methyl.[1]
- ~2.8 (br s, 1H, OH ): Exchangeable hydroxyl proton.[1]
Infrared Spectroscopy (FT-IR)[1]
-
3400–3500 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1]
-
1730–1750 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]
-
1100–1300 cm⁻¹: C-O stretch (Ester C-O-C).
Experimental Protocols
Protocol A: Determination of Specific Rotation (QC Standard)
Objective: To verify enantiomeric identity and approximate purity.[1]
-
Preparation: Accurately weigh 100 mg of (S)-(-)-lactic acid benzyl ester into a 10 mL volumetric flask.
-
Solvation: Dissolve in HPLC-grade Acetone . Equilibrate to 20°C.
-
Measurement:
-
Calculation:
Where is path length in dm (1) and is concentration in g/mL (0.01).[1] -
Validation: Result must fall within -16° to -23°. Values less negative indicate racemization or hydrolysis.[1]
Protocol B: Chromatographic Purity (GC-FID)
Objective: To quantify chemical purity and detect benzyl alcohol (hydrolysis product).[1]
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.[1]
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 10°C/min to 250°C.[1]
-
Hold: 250°C for 5 min.
-
-
Detection: FID at 280°C.
-
Retention Logic: Benzyl alcohol will elute significantly earlier than the benzyl lactate ester due to lower molecular weight and boiling point.[1]
Workflow Visualization: Quality Control Pipeline
The following diagram illustrates the critical decision pathways for handling and characterizing this compound to prevent batch failure due to racemization or hydrolysis.
Figure 1: Quality Control Workflow ensuring stereochemical integrity and chemical purity prior to synthetic application.
Handling, Stability & Safety
Hydrolysis Risk
As an ester, (S)-(-)-lactic acid benzyl ester is susceptible to hydrolysis, releasing benzyl alcohol and lactic acid.[1] This reaction is catalyzed by moisture and acids/bases.[1]
-
Preventative Measure: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress.[1]
-
Indicator: A smell of almonds (benzaldehyde/benzyl alcohol oxidation) indicates degradation.[1]
Thermal Stability
While the boiling point is high (>280°C at atm), the chiral center is sensitive.[1] Do not distill at atmospheric pressure. Only vacuum distillation (<1 mmHg) is recommended to prevent thermal racemization.[1]
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
PPE: Nitrile gloves and safety goggles are mandatory.[1] Work within a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98054, Benzyl lactate.[1] Retrieved from [Link][1]
-
Thermo Scientific Chemicals. Benzyl L-lactate, 97% Product Specifications. Fisher Scientific.[1] Retrieved from [Link][1][4]
